N-(3-bromobenzyl)-N-butyl-N-methylamine
Overview
Description
N-(3-bromobenzyl)-N-butyl-N-methylamine is an organic compound with the molecular formula C12H18BrN It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the 3-position, and the nitrogen atom is bonded to butyl and methyl groups
Mechanism of Action
Target of Action
The primary target of N-(3-bromobenzyl)-N-butyl-N-methylamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin, leading to changes in the protein’s tertiary structure . This interaction perturbs the normal architecture of microtubules within cells .
Biochemical Pathways
The compound’s interaction with tubulin affects the normal functioning of microtubules, which are involved in various cellular processes. This includes cell division, where microtubules form the mitotic spindle for chromosome segregation . By disrupting microtubule dynamics, this compound can inhibit cell division and thus, cell proliferation .
Result of Action
The result of this compound’s action is a strong inhibition of cancer cell viability . It has shown potent antiproliferative effects, particularly against the aggressively metastatic breast tumor cell line, MDA-MB-231 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-butyl-N-methylamine typically involves the reaction of 3-bromobenzyl chloride with N-butyl-N-methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N-butyl-N-methylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzylamine derivative without the bromine substituent.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted benzylamines depending on the nucleophile used.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: The major product is the corresponding benzylamine derivative without the bromine substituent.
Scientific Research Applications
N-(3-bromobenzyl)-N-butyl-N-methylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromobenzyl)-N-methylamine: Lacks the butyl group, which may affect its biological activity and solubility.
N-(3-bromobenzyl)-N-butylamine: Lacks the methyl group, which can influence its pharmacokinetic properties.
N-(4-bromobenzyl)-N-butyl-N-methylamine: The bromine atom is at the 4-position, which can alter its reactivity and binding properties.
Uniqueness
N-(3-bromobenzyl)-N-butyl-N-methylamine is unique due to the specific combination of substituents on the nitrogen atom and the position of the bromine atom on the benzyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-4-8-14(2)10-11-6-5-7-12(13)9-11/h5-7,9H,3-4,8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNNNVNRCBGRLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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